PF-05180999 is a potent and highly selective second-generation phosphodiesterase 2A (PDE2A) inhibitor designed for CNS research. Unlike earlier tool compounds, it combines nanomolar potency with excellent blood-brain barrier penetration and favorable pharmacokinetic properties, making it a reliable choice for both in vitro and in vivo studies targeting cGMP/cAMP signaling pathways in the brain. [1]
Substituting PF-05180999 with first-generation PDE2A inhibitors, such as BAY 60-7550, is often unsuitable for in vivo neuroscience applications. Older compounds are characterized by poor to limited brain penetration, which prevents effective target engagement in the CNS after systemic administration. [REFS-1, REFS-2] This critical liability can lead to irreproducible or misleading results in behavioral and pharmacokinetic studies, making a brain-penetrant compound essential for reliable outcomes.
PF-05180999 was specifically developed to overcome the CNS delivery limitations of earlier inhibitors. In preclinical models, it demonstrates an unbound brain-to-plasma concentration ratio (Cbu/Cpu or Kp,uu) that approaches unity, indicating near-equivalent exposure in the brain and plasma. [1] In contrast, the widely used comparator BAY 60-7550 is known for its limited ability to penetrate the brain after peripheral administration. [2]
| Evidence Dimension | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| Target Compound Data | 0.81 (Rat), 0.77 (Mouse) |
| Comparator Or Baseline | BAY 60-7550: Characterized by 'limited ability to penetrate into the brain' |
| Quantified Difference | High and efficient CNS penetration vs. poor/limited CNS penetration |
| Conditions | In vivo pharmacokinetic studies in rodents. |
This ensures that the compound reliably reaches its CNS target at effective concentrations in living animals, a critical requirement for behavioral and disease model studies.
In direct enzymatic assays, PF-05180999 inhibits PDE2A with an IC50 of 1.6 nM. [1] This is approximately 3-fold more potent than the first-generation inhibitor BAY 60-7550, which has a reported IC50 of 4.7 nM against the same target. [2]
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | BAY 60-7550: 4.7 nM |
| Quantified Difference | ~3x higher potency |
| Conditions | In vitro human recombinant PDE2A enzymatic assay. |
Higher potency allows for the use of lower compound concentrations in cellular and biochemical assays, minimizing the potential for off-target effects and improving data quality.
PF-05180999 demonstrates a superior selectivity profile, with over 2000-fold selectivity for PDE2A against a panel of ten other PDE enzymes. For example, its IC50 against PDE10A is 2,030 nM, representing a >1200-fold selectivity window. In contrast, the selectivity of BAY 60-7550 is notably lower, at approximately 50-fold over PDE1 and 100-fold over PDE5. [1]
| Evidence Dimension | Selectivity Ratio (IC50 Off-Target / IC50 PDE2A) |
| Target Compound Data | >2000-fold vs. a panel of 10 PDEs; >1200-fold vs. PDE10A |
| Comparator Or Baseline | BAY 60-7550: ~50-fold vs. PDE1; ~100-fold vs. PDE5 |
| Quantified Difference | An order of magnitude or greater selectivity against key related enzymes |
| Conditions | In vitro enzymatic inhibition assays against a panel of phosphodiesterases. |
High selectivity is crucial for ensuring that experimental outcomes are due to specific inhibition of PDE2A, thereby preventing misinterpretation of data caused by unintended activity at other signaling proteins.
For rodent models requiring systemic (e.g., oral) administration to investigate cognition, memory, or anxiety. The excellent brain penetration of PF-05180999 ensures reliable CNS target engagement, a critical factor where older compounds like BAY 60-7550 fail. [1]
In primary neuron cultures or cell lines used to study cGMP/cAMP signaling. The compound's high selectivity (>2000-fold) minimizes the risk that observed effects are contaminated by inhibition of other PDEs, ensuring data can be confidently attributed to PDE2A.
For investigating the role of PDE2A in neuroprotection or long-term potentiation (LTP). The combination of high potency and selectivity provides a precise tool to modulate these pathways without the confounding variables introduced by less specific inhibitors. [1]